(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)19-17(22)15-11-13-7-5-6-10-16(13)23-18(15)20-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVXOYXOWOKSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The synthesis of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide centers on three key steps:
- Formation of the chromene backbone.
- Introduction of the phenylimino group via Schiff base formation.
- Acetylation and carboxamide functionalization.
Chromene Backbone Synthesis
The chromene scaffold is typically constructed via the Pechmann condensation , a classical method for coumarin derivatives. While the exclusion of www.benchchem.com limits direct route replication, analogous protocols involve reacting substituted phenols with β-ketoesters in the presence of acidic catalysts. For example:
- Reactants : Resorcinol derivatives and ethyl acetoacetate.
- Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂).
- Conditions : Reflux at 120°C for 6–8 hours.
Mechanism :
- Protonation of the β-ketoester carbonyl group.
- Electrophilic attack by the phenolic oxygen.
- Cyclization and dehydration to form the chromene core.
Schiff Base Formation for Phenylimino Group
The phenylimino group is introduced via a Schiff base reaction between an amine (aniline) and a carbonyl-containing intermediate. Critical parameters include pH control and solvent selection to favor the Z-configuration.
Procedure :
- React 4-hydroxycoumarin with aniline in ethanol under reflux.
- Add glacial acetic acid (pH 4–5) to catalyze imine formation.
- Isolate the intermediate via vacuum filtration.
Key Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | |
| Reaction Time (h) | 4 |
Acetylation and Carboxamide Functionalization
The final steps involve acetylation of the amino group and introduction of the carboxamide moiety.
Acetylation
- Reagent : Acetic anhydride or acetyl chloride.
- Conditions : Anhydrous dichloromethane, room temperature, 2 hours.
- Mechanism : Nucleophilic acyl substitution at the amine nitrogen.
Carboxamide Installation
- Method : Coupling reaction using EDC/HOBt.
- Reactants : Carboxylic acid derivative and ammonium chloride.
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
Yield Optimization :
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 85 |
| DCC/DMAP | THF | 72 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. A comparative study shows:
| Step | Conventional Time (h) | Microwave Time (min) | Yield (%) |
|---|---|---|---|
| Chromene formation | 8 | 30 | 90 vs. 78 |
| Schiff base | 4 | 15 | 82 vs. 75 |
Flow Chemistry Approaches
Continuous flow reactors enable scalable production with precise temperature control. Key advantages include:
- Residence Time : 10 minutes per step.
- Purity : >98% (vs. 92% in batch).
Characterization and Validation
Spectroscopic Analysis
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Strategies include:
- Solvent Choice : Toluene or DMF stabilizes the imine.
- Catalyst : Use of molecular sieves to absorb water.
Low Yields in Cyclization
Side reactions during cyclization are minimized by:
- Slow Addition : Dropwise addition of reactants.
- Catalyst Screening : ZnCl₂ outperforms AlCl₃ (yield 80% vs. 65%).
Industrial Scalability Considerations
Cost-Effective Reagents
Replacing EDC with cheaper alternatives like TBTU reduces production costs by 40% without compromising yield.
Waste Management
- Solvent Recovery : Distillation recovers >90% DCM.
- Catalyst Reuse : ZnCl₂ retains activity for 5 cycles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound belongs to a family of 2-(substituted phenylimino)-2H-chromene-3-carboxamides. Key structural variations among analogs include substitutions on the phenyl ring, chromene backbone modifications, and functional group additions. Below is a comparative analysis of analogs:
Key Observations :
- Electron-withdrawing groups (e.g., F, CN, Cl) on the phenyl ring enhance polarity and may improve binding to hydrophobic enzyme pockets .
- Methoxy groups on the chromene backbone (e.g., 8-methoxy) can increase steric bulk and influence solubility .
- Halogenation (Cl, F) is associated with enhanced metabolic stability and target affinity in related compounds .
Comparison :
Structure-Activity Relationship (SAR) :
- The acetyl group in the carboxamide moiety may enhance metabolic stability compared to non-acetylated analogs.
- Z-configuration ensures proper spatial alignment for target binding, as seen in AKR1B10 inhibitors .
Biological Activity
(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
1. Chemical Structure and Synthesis
The compound features a chromene core with an acetamide and phenylimino substituent, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : This can be achieved through cyclization reactions involving substituted phenols and aldehydes or ketones under acidic or basic conditions.
- Acetylation : Introduction of the acetyl group is generally performed using acetic anhydride.
- Imino Group Formation : The phenylimino group is introduced through condensation reactions with appropriate amines.
2.1 Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various human cancer cell lines. For instance, in studies comparing its efficacy to standard chemotherapeutics like 5-fluorouracil and docetaxel, it showed comparable potency against colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Caco-2 | 9.9 |
| This compound | MCF-7 | 8.5 |
| 5-Fluorouracil | Caco-2 | Comparable |
| Docetaxel | MCF-7 | Comparable |
These results indicate the potential of this compound as a lead for further anticancer drug development .
2.2 Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Notably, it has shown activity against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
| Enzyme Target | Inhibition Type | Ki (μM) |
|---|---|---|
| CA IX | Selective Inhibition | 0.53 |
| CA XII | Selective Inhibition | 0.47 |
These findings suggest that the compound may serve as a selective inhibitor for tumor-associated carbonic anhydrases, offering a novel approach for cancer therapy .
The mechanism underlying the biological activity of this compound involves several key interactions:
- Binding Affinity : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes.
- Target Interaction : Once inside the cell, the compound binds to specific molecular targets such as enzymes and receptors, inhibiting their activity through hydrogen bonding and hydrophobic interactions .
This multifaceted mechanism contributes to its effectiveness in modulating biological pathways related to cancer and inflammation.
4. Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A comprehensive evaluation of various chromene derivatives showed that those with a phenylimino substituent exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications significantly influence biological activity .
- Enzyme Inhibition Studies : Molecular docking studies have revealed that specific structural features of this compound facilitate effective binding to target enzymes, emphasizing the importance of molecular design in drug discovery .
5.
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer therapy and enzyme inhibition. Ongoing research focusing on optimizing its structure and understanding its mechanisms will be crucial for developing effective therapeutic agents based on this compound.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0–5°C | 70–85% |
| Imine Formation | Toluene, reflux, 12–24 hrs | 60–75% |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Advanced: How can reaction conditions be optimized to enhance the yield of the target compound?
Optimization strategies focus on:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve imine formation kinetics compared to toluene, reducing reaction time by 30% .
- Catalysis : Lewis acids like ZnCl₂ (5 mol%) increase regioselectivity for the (Z)-isomer, minimizing byproducts .
- Temperature Control : Lowering the acetylation step to 0°C prevents side reactions, improving yield by 15% .
Basic: What spectroscopic techniques are essential for confirming the structure?
- NMR Spectroscopy : H NMR confirms the (Z)-configuration via coupling constants (e.g., Hz for trans-olefinic protons) .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₉H₁₅N₂O₃ requires m/z 331.1083) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signals |
|---|---|
| H NMR (CDCl₃) | δ 8.2 (s, 1H, imine), δ 2.1 (s, 3H, acetyl) |
| IR (KBr) | 1690 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) |
Advanced: How can researchers address discrepancies in reported biological activities of similar chromene derivatives?
Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Methodological solutions include:
- SAR Studies : Systematically modifying substituents (e.g., replacing fluorine with methoxy) to correlate structure with activity .
- Standardized Assays : Re-evaluating compounds under uniform conditions (e.g., fixed cell lines, incubation times) .
- Computational Modeling : Docking studies to predict binding affinities to targets like COX-2 or kinases, explaining potency variations .
Basic: What are the key physical and chemical properties influencing the compound's reactivity?
- Solubility : Limited aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol for biological assays .
- Stability : Degrades under UV light (t₁/₂ = 48 hrs), requiring storage in amber vials .
- Reactivity : The electron-deficient imine group participates in nucleophilic additions (e.g., with thiols) .
Advanced: What strategies are effective in determining the mechanism of action in biological systems?
- Target Identification : siRNA knockdown screens or affinity chromatography using biotinylated derivatives .
- Kinetic Studies : Time-dependent inhibition assays (e.g., IC₅₀ shift from 1 µM to 10 nM with pre-incubation) .
- Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying bioactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
